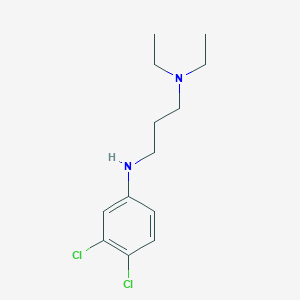
N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a diethylpropane-1,3-diamine backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine typically involves the following steps:
Nitration of 1,2-dichlorobenzene: This step produces 1,2-dichloro-4-nitrobenzene.
Hydrogenation: The nitro group is reduced to form 3,4-dichloroaniline.
Acylation: The amine group of 3,4-dichloroaniline is acylated with propanoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of N3-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine involves its interaction with specific molecular targets, leading to the inhibition of certain biochemical pathways. For example, it can inhibit photosynthesis by blocking the electron transport chain in photosystem II, thereby preventing the conversion of light energy into chemical energy .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)propanamide: Similar structure but different functional groups.
N-(3,4-Dichlorophenyl)malonamate: Contains a malonamate group instead of a diethylpropane-1,3-diamine backbone
Uniqueness
N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine is unique due to its specific combination of dichlorophenyl and diethylpropane-1,3-diamine groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective.
Properties
CAS No. |
74474-01-4 |
|---|---|
Molecular Formula |
C13H20Cl2N2 |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H20Cl2N2/c1-3-17(4-2)9-5-8-16-11-6-7-12(14)13(15)10-11/h6-7,10,16H,3-5,8-9H2,1-2H3 |
InChI Key |
PDBVESYQNKJFQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
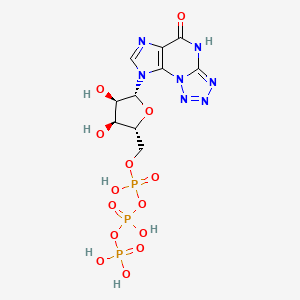
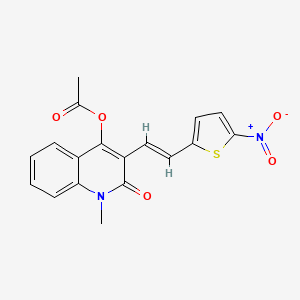
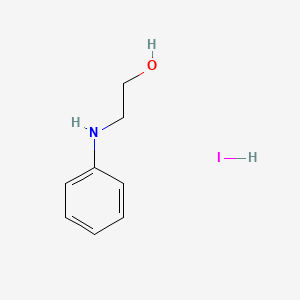
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
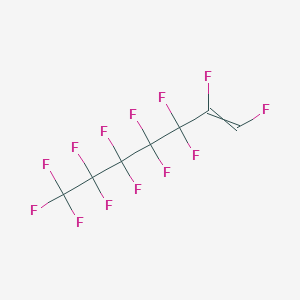
![Diethyl [(diethoxyphosphanyl)methyl]phosphonate](/img/structure/B14454236.png)
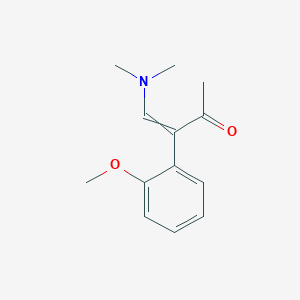
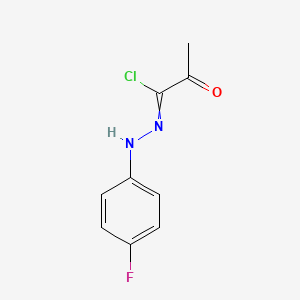
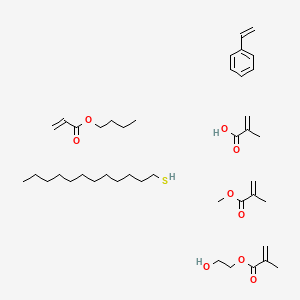
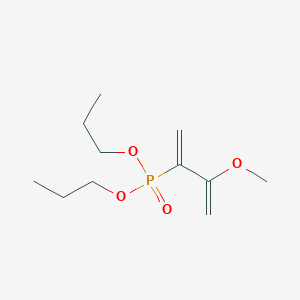

![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
